3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde
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Overview
Description
3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H11NO2 . The molecular weight of this compound is 201.22 g/mol.Scientific Research Applications
Luminescence Sensing Applications : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
Synthesis of Oxadiazoles : The compound is used in the synthesis of 5-substituted oxadiazoles, indicating its role as a precursor in organic synthesis (Potkin, Petkevich, & Kurman, 2009).
Isoxazole Formation : A base-mediated rearrangement of substituted oxetanes to form isoxazoles has been reported, showcasing the compound's role in the synthesis of isoxazoles, which are significant in pharmaceutical sciences (Burkhard, Tchitchanov, & Carreira, 2011).
Synthesis of Pyrazole and Isoxazole Derivatives : The compound is utilized in the synthesis of novel pyrazole and isoxazole derivatives, further emphasizing its importance in medicinal chemistry (Hote & Lokhande, 2014).
Tautomerism Studies in Heteroaromatic Compounds : Research on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, highlights the chemical properties and potential applications of the compound (Boulton & Katritzky, 1961).
Safety and Hazards
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)12-6-11(7-14)15-13-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCCZRTTZWSJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676413 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-72-3 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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